molecular formula C13H11NO3 B6387020 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% CAS No. 1261988-90-2

2-(2-Hydroxymethylphenyl)isonicotinic acid, 95%

Cat. No. B6387020
CAS RN: 1261988-90-2
M. Wt: 229.23 g/mol
InChI Key: YMYVECNBIYBYSU-UHFFFAOYSA-N
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Description

2-(2-Hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The synthesis of isonicotinic acid derivatives has been reported in various studies . For instance, a series of new isoniazid derivatives, isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were synthesized and fully characterized . The co-crystals were produced via solid-state and solvent-assisted grinding methods .


Molecular Structure Analysis

The molecular structure of isonicotinic acid, a core component of the compound , has been well-studied . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The dipole moment for different conformers of isonicotinic acid has been calculated, providing insights into its electronic properties .


Chemical Reactions Analysis

The chemical reactions involving isonicotinic acid derivatives have been explored in several studies . For example, N-cyanomethyl-2-chloro isonicotinic acid (NCI) was identified as a potent plant immune inducer in a screen of 2-chloroisonicotinamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid, a related compound, include a molar mass of 123.111 g·mol−1, a white to off-white crystalline solid appearance, and a melting point of 310 °C .

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxymethylphenyl)isonicotinic acid, a derivative of isoniazid, is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

2-(2-Hydroxymethylphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .

Pharmacokinetics

Isoniazid, a related compound, is known to be acetylated byN-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The result of the compound’s action is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective agent in the treatment of tuberculosis.

Action Environment

The action of 2-(2-Hydroxymethylphenyl)isonicotinic acid can be influenced by environmental factors. For instance, the solubility of isonicotinic acid, a related compound, in various organic solvents can be predicted using known equations for partition of solutes between water and organic solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Safety and Hazards

Isonicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the development of isonicotinic acid derivatives are promising. They have shown potential in the treatment of various diseases, including tuberculosis , and as plant immune inducers . Further development and fine-tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .

properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVECNBIYBYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687089
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxymethylphenyl)isonicotinic acid

CAS RN

1261988-90-2
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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